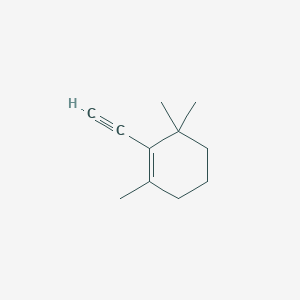

2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

Cat. No. B3048984

Key on ui cas rn:

1892-05-3

M. Wt: 148.24 g/mol

InChI Key: QGTBEURZGSLOFK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05986131

Procedure details

(2E,4E)-5-(2-Bromo-cyclopent-1-enyl)3-methyl-penta-2,4-dienoic acid ethyl ester (1.43 g) was dissolved in 5 ml of benzene. At ambient temperature was added successively: 293 mg of Pd(Ph3P)4, 95 mg of CuI, 147 mg of (Ph)3P, and 8 ml of piperidine. To this mixture was added via dropping funnel within 1 hour 2-ethynyl-1,3,3-trimethyl-1-cyclohexene (745 mg) dissolved in 5 ml of benzene. After 4.5 hours, additional acetylene (350 mg) was added and stirring continued for 30 minutes. The mixture was then poured into crushed ice/HCI, extracted with EtOEt, washed twice with water, dried over Na2SO4, and evaporated to dryness. Medium pressure chromatography (SiO2, hexane/AcOEt=98/2) yielded 1.478 g of (2E, 4E)-3-Methyl-5-(2,6,6-trimethyl-cyclohex-1-enylethynyl)-cyclopent-1-enyl]-penta-2,4-dienoic acid ethyl ester as a yellow oil.

Quantity

1.43 g

Type

reactant

Reaction Step One

Name

CuI

Quantity

95 mg

Type

catalyst

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:16])/[CH:5]=[C:6](\C)/[CH:7]=[CH:8]/C1CCCC=1Br)[CH3:2].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.N1CCCCC1.C(C1C(C)(C)CCCC=1C)#C.C#C>C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[CH:6][CH:7]=[CH2:8])[CH3:2] |^1:64,66,85,104|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.43 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(\C=C(\C=C\C1=C(CCC1)Br)/C)=O

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

147 mg

|

|

Type

|

reactant

|

|

Smiles

|

P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

745 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(#C)C1=C(CCCC1(C)C)C

|

Step Five

|

Name

|

|

|

Quantity

|

350 mg

|

|

Type

|

reactant

|

|

Smiles

|

C#C

|

Step Six

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

293 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Step Eight

|

Name

|

CuI

|

|

Quantity

|

95 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At ambient temperature was added successively

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this mixture was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

within 1 hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was then poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into crushed ice/HCI

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOEt

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

Outcomes

Product

Details

Reaction Time |

4.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C=CC=C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |